molecular formula C27H33NO7 B1140567 Hydroxyterbinafine b-D-glucuronide CAS No. 99473-12-8

Hydroxyterbinafine b-D-glucuronide

Cat. No.: B1140567
CAS No.: 99473-12-8
M. Wt: 483.6 g/mol
InChI Key: XWKOYVRIRYSRSH-APVLZFLUSA-N
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Description

Hydroxyterbinafine b-D-glucuronide is a derivative of terbinafine, an allylamine antifungal agent. This compound is formed by the glucuronidation of hydroxyterbinafine, which involves the addition of a glucuronic acid moiety. It is known for its antifungal properties and has been studied for its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.

    Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.

    Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.

    Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes

Mechanism of Action

The mechanism of action of hydroxyterbinafine b-D-glucuronide involves the inhibition of fungal squalene monooxygenase, an enzyme crucial for ergosterol synthesis in fungal cell walls. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death .

Comparison with Similar Compounds

Similar Compounds

    Terbinafine: The parent compound of hydroxyterbinafine b-D-glucuronide, known for its antifungal properties.

    Hydroxyterbinafine: A hydroxylated derivative of terbinafine with similar antifungal activity.

    Morphine-6-glucuronide: Another glucuronide compound with significant biological activity, used as an analgesic.

Uniqueness

This compound is unique due to its specific glucuronidation, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its parent compound and other similar compounds .

Properties

CAS No.

99473-12-8

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1

InChI Key

XWKOYVRIRYSRSH-APVLZFLUSA-N

Isomeric SMILES

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32

SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Synonyms

(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

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